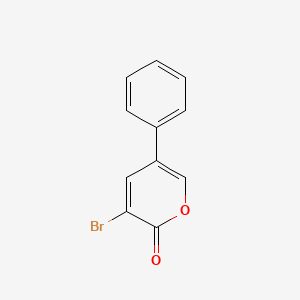

3-Bromo-5-phenyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-Bromo-5-phényl-2H-pyran-2-one est un composé chimique appartenant à la famille des pyrones. Les pyrones sont des esters cycliques conjugués à six chaînons qui présentent une réactivité similaire à celle des lactones et des 1,3-diènes . Ce composé est caractérisé par la présence d'un atome de brome en position 3 et d'un groupe phényle en position 5 sur le cycle pyran-2-one. Les pyrones, y compris la 3-Bromo-5-phényl-2H-pyran-2-one, sont connues pour leurs diverses activités biologiques et sont utilisées comme blocs de construction en synthèse organique .

Méthodes De Préparation

La synthèse de la 3-Bromo-5-phényl-2H-pyran-2-one peut être réalisée par différentes voies synthétiques. Une méthode courante consiste à bromer la 5-phényl-2H-pyran-2-one à l'aide de brome en présence d'un solvant approprié tel que le chlorure de méthylène . La réaction est généralement réalisée dans des conditions contrôlées pour assurer la régiosélectivité et un rendement élevé. Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour produire le composé efficacement .

Analyse Des Réactions Chimiques

La 3-Bromo-5-phényl-2H-pyran-2-one subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome en position 3 peut être substitué par d'autres nucléophiles, conduisant à la formation de divers dérivés.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, conduisant à la formation de différents produits.

Réactions de cycloaddition : Le cycle pyrone peut participer à des réactions de cycloaddition, formant des structures cycliques complexes.

Les réactifs couramment utilisés dans ces réactions comprennent le brome, l'hydroxyde de sodium et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de recherche scientifique

La 3-Bromo-5-phényl-2H-pyran-2-one a plusieurs applications de recherche scientifique :

Industrie : Le composé est utilisé dans la synthèse de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme d'action de la 3-Bromo-5-phényl-2H-pyran-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les activités biologiques du composé sont attribuées à sa capacité à interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l'activité biologique spécifique étudiée .

Applications De Recherche Scientifique

3-Bromo-5-phenyl-2H-pyran-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Bromo-5-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

La 3-Bromo-5-phényl-2H-pyran-2-one peut être comparée à d'autres composés similaires tels que :

3-Bromo-2H-pyran-2-one : N'a pas le groupe phényle en position 5, ce qui entraîne une réactivité et des activités biologiques différentes.

5-Bromo-2H-pyran-2-one : A l'atome de brome en position 5 au lieu de la position 3, ce qui conduit à des propriétés chimiques différentes.

3-Phényl-2H-pyran-2-one : N'a pas l'atome de brome, ce qui entraîne une réactivité et des activités biologiques différentes.

Le caractère unique de la 3-Bromo-5-phényl-2H-pyran-2-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes .

Propriétés

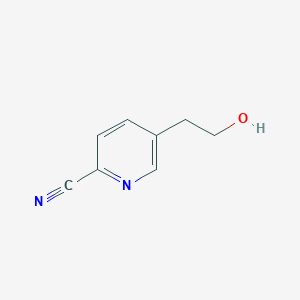

Formule moléculaire |

C11H7BrO2 |

|---|---|

Poids moléculaire |

251.08 g/mol |

Nom IUPAC |

3-bromo-5-phenylpyran-2-one |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H |

Clé InChI |

LWJJPRDWUOVJLS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=COC(=O)C(=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)

![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)

![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)

![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)